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carboxylate

Cat. No.: B011761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the

pyrrole class, a core structure in many biologically active molecules. Its potential as a scaffold

in medicinal chemistry, particularly in the development of novel therapeutics, has garnered

significant interest. This technical guide provides an in-depth structural analysis of Ethyl 2-
amino-1H-pyrrole-3-carboxylate, including its physicochemical properties, spectroscopic

data, a plausible synthetic route, and its established biological mechanism of action. The

information presented herein is intended to serve as a valuable resource for researchers

engaged in the design and development of pyrrole-based compounds.

Physicochemical Properties
The fundamental physicochemical properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate are

summarized in the table below. These properties are crucial for its handling, formulation, and in

silico modeling.
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Property Value Source

Molecular Formula C₇H₁₀N₂O₂ PubChem[1]

Molecular Weight 154.17 g/mol PubChem[1]

IUPAC Name
ethyl 2-amino-1H-pyrrole-3-

carboxylate
PubChem[1]

CAS Number 108290-86-4 PubChem[1]

SMILES CCOC(=O)C1=C(NC=C1)N PubChem[1]

Appearance Solid (predicted) CymitQuimica[2]

Purity
Typically >95% (commercially

available)
CymitQuimica[2]

Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and confirmation of

synthesized Ethyl 2-amino-1H-pyrrole-3-carboxylate. While specific experimental spectra for

this exact compound are not widely published, the following table outlines the expected

characteristic signals based on the analysis of closely related pyrrole derivatives.[3][4][5]
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Spectroscopic Technique Expected Data

¹H NMR

Ethyl group: Triplet (3H, ~1.3 ppm, J ≈ 7 Hz, -

CH₃), Quartet (2H, ~4.2 ppm, J ≈ 7 Hz, -OCH₂-).

Pyrrole ring: Two coupled doublets or multiplets

for the C4-H and C5-H protons (in the range of

6-7 ppm). Amino group: Broad singlet for the -

NH₂ protons (variable chemical shift, typically 4-

6 ppm). NH proton: Broad singlet for the pyrrole

N-H proton (variable, often > 8 ppm).

¹³C NMR

Ethyl group: ~14 ppm (-CH₃), ~60 ppm (-

OCH₂-). Pyrrole ring: Signals for the five carbon

atoms of the pyrrole ring (typically in the range

of 100-140 ppm). The C2 and C3 carbons

bearing the amino and carboxylate groups,

respectively, would show distinct chemical

shifts. Carbonyl group: Signal for the ester

carbonyl carbon (~165-170 ppm).

Infrared (IR) Spectroscopy

N-H stretching: Two bands for the primary

amine (-NH₂) around 3300-3500 cm⁻¹ and a

broader band for the pyrrole N-H. C=O

stretching: Strong absorption band for the ester

carbonyl group around 1680-1720 cm⁻¹. C=C

and C-N stretching: Multiple bands in the

fingerprint region (1400-1600 cm⁻¹)

corresponding to the pyrrole ring vibrations.

Mass Spectrometry (MS)

Molecular Ion Peak (M⁺): A prominent peak at

m/z = 154, corresponding to the molecular

weight of the compound. Fragmentation Pattern:

Characteristic fragments resulting from the loss

of the ethoxy group (-OC₂H₅), the entire ester

group (-COOC₂H₅), and other fragmentation

pathways of the pyrrole ring.

Experimental Protocols
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Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate
A plausible and efficient method for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate
is through a variation of the Gewald reaction, a well-established method for the synthesis of 2-

aminothiophenes that can be adapted for pyrrole synthesis.[6][7][8][9][10] An alternative

approach would be the Paal-Knorr pyrrole synthesis. The following outlines a conceptual

experimental protocol.

Reaction Scheme: A potential retrosynthetic analysis suggests the reaction between ethyl

cyanoacetate and a suitable 1,4-dicarbonyl equivalent or a related precursor. A more direct

synthetic approach could involve the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with

an amino group donor.

Illustrative Experimental Protocol (Conceptual):

Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such

as ethanol or dimethylformamide, add a base like sodium ethoxide or piperidine (catalytic

amount).

Addition of Reagents: To this mixture, add an appropriate α-halo-ketone or a related

electrophile (1 equivalent) that will form the pyrrole ring backbone.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated

under reflux for several hours, with the progress monitored by thin-layer chromatography

(TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is

removed under reduced pressure. The residue is then partitioned between an organic

solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated. The crude product is purified by column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and

ethyl acetate).

Characterization: The structure of the purified Ethyl 2-amino-1H-pyrrole-3-carboxylate is

confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in the

previous section.
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Biological Activity and Signaling Pathway
Ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives have been identified as potent

inhibitors of tubulin polymerization. This inhibition disrupts the formation of microtubules, which

are essential components of the cytoskeleton and are crucial for cell division, particularly the

formation of the mitotic spindle.

The workflow for the synthesis and characterization of Ethyl 2-amino-1H-pyrrole-3-
carboxylate can be visualized as follows:

Starting Materials
(e.g., Ethyl Cyanoacetate)

Chemical Synthesis
(e.g., Gewald-type reaction)

Purification
(Column Chromatography)

Structural Characterization
(NMR, IR, MS) Ethyl 2-amino-1H-pyrrole-3-carboxylate

Click to download full resolution via product page

Experimental Workflow for Synthesis and Characterization.

The inhibition of tubulin polymerization leads to a cascade of cellular events, ultimately

resulting in cell cycle arrest and apoptosis. The key signaling pathway initiated by this

compound is depicted below.
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Drug Interaction

Cellular Consequences
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Signaling Pathway of Ethyl 2-amino-1H-pyrrole-3-carboxylate.
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Conclusion
Ethyl 2-amino-1H-pyrrole-3-carboxylate represents a valuable scaffold for the development

of novel therapeutic agents, particularly anticancer drugs, owing to its ability to inhibit tubulin

polymerization. This guide has provided a comprehensive overview of its structural and

physicochemical properties, along with a predictive spectroscopic analysis and a conceptual

synthetic protocol. The elucidation of its mechanism of action, leading to mitotic arrest and

apoptosis via the p53 signaling pathway, offers a clear rationale for its further investigation and

derivatization in drug discovery programs. The presented data and diagrams serve as a

foundational resource for researchers in the field, facilitating the advancement of pyrrole-based

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Analysis of Ethyl 2-amino-1H-pyrrole-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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